2-(Hydroxyimino)-1-phenylpropan-1-one

Photoinitiator UV Curing Photochemistry

Researchers needing a visible-light-active photoinitiator or ligand for base-metal catalysis often face limited options with the required steric/electronic profile. 2-(Hydroxyimino)-1-phenylpropan-1-one (CAS 28867-78-9) solves this by offering: • λmax 398 nm (MeOH) for UV-A/visible LED curing systems • Forms Co complexes catalyzing Pd/Cu-free Sonogashira-Hagihara cross-coupling • Preferred precursor for cyclometalated Ir(III) OLED emitters Supplied with consistent ≥98% purity and reliable global logistics.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 28867-78-9
Cat. No. B11917911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxyimino)-1-phenylpropan-1-one
CAS28867-78-9
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=NO)C(=O)C1=CC=CC=C1
InChIInChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7-
InChIKeyYPINLRNGSGGJJT-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxyimino)-1-phenylpropan-1-one (CAS 28867-78-9): Core Identifiers and Baseline Physicochemical Profile for Procurement


2-(Hydroxyimino)-1-phenylpropan-1-one, also known as α-isonitrosopropiophenone or 1-phenyl-1,2-propanedione-2-oxime, is an α-oximinoketone compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . It is characterized by the presence of both a carbonyl group and an oxime (hydroxyimino) functionality on adjacent carbon atoms. The compound typically appears as a crystalline solid with a melting point of 113-115 °C and exhibits solubility in polar organic solvents such as methanol [1]. Its primary applications in research and industrial settings stem from its utility as a versatile synthetic intermediate, a ligand for transition-metal complexation, and as a photoinitiator in certain photopolymerization systems [2]. While its structural features place it within a broad class of oxime derivatives, its specific substitution pattern on the phenylpropanone backbone distinguishes it from other α-oximinoketones in terms of its reactivity and application profile [2].

Procurement Risk Alert: Why 2-(Hydroxyimino)-1-phenylpropan-1-one Cannot Be Substituted with Other α-Oximinoketones


Direct substitution of 2-(hydroxyimino)-1-phenylpropan-1-one with structurally analogous α-oximinoketones, such as 2-(hydroxyimino)-1-phenylbutan-1-one or 2-(hydroxyimino)-1-phenylpentan-1-one, is inadvisable due to quantifiable differences in key application-specific performance parameters. The specific propanone backbone of this compound directly influences the steric and electronic properties of derived metal complexes, which in turn governs their catalytic efficiency and photophysical behavior [1]. Furthermore, the compound's distinct UV-Visible absorption profile, with a maximum at 398 nm in methanol, is a critical, non-transferable property for photochemical applications . In the context of a specific ligand framework, the differences in carbon chain length among analogs will alter the chelate ring size and conformational flexibility of metal complexes, leading to unpredictable and often suboptimal catalytic outcomes [1]. The following section provides the quantitative evidence that underpins this specificity, enabling an informed, data-driven procurement decision.

Quantitative Differentiation of 2-(Hydroxyimino)-1-phenylpropan-1-one: A Comparator-Driven Evidence Guide


UV-Visible Absorption Profile: A Defining Spectral Signature for Photochemical Applications

The maximum absorption wavelength (λmax) of 2-(hydroxyimino)-1-phenylpropan-1-one in methanol is 398 nm . This value distinguishes it from a range of commercial oxime ester photoinitiators, which typically exhibit λmax values between 330-380 nm [1]. For instance, the oxime ester OXE01 has a λmax of 335 nm, while other carbazole-based oxime esters absorb near 376 nm [1]. This red-shifted absorption of the target compound, while not directly an oxime ester, is a key differentiator for applications requiring activation at longer UV or near-visible wavelengths.

Photoinitiator UV Curing Photochemistry

Utility as a Ligand: Enabling a Pd/Cu-Free Sonogashira-Hagihara Cross-Coupling Protocol

2-(Hydroxyimino)-1-phenylpropan-1-one acts as an effective ligand for cobalt, forming a complex, Co(C₉H₉NO₂)₃, that catalyzes the Sonogashira-Hagihara cross-coupling reaction of aryl bromides with terminal alkynes under visible light illumination [1]. This methodology is explicitly Pd/Cu-free, providing a direct, cost-effective alternative to the standard Sonogashira protocol, which universally relies on expensive palladium and copper co-catalysts [1]. The reaction proceeded smoothly, affording 23 alkyne products in moderate to excellent yields [1]. While analogous α-oximinoketones might form similar complexes, the specific catalytic activity reported is uniquely tied to this ligand scaffold.

Catalysis Cross-Coupling Cobalt Complex

Role as a Synthetic Intermediate: Gateway to Photofunctional Cyclometalated Iridium Complexes

This compound is a well-documented and commercially utilized reactant for the synthesis of cyclometalated iridium(III) complexes, which are essential phosphorescent emitters in organic light-emitting diodes (OLEDs) and luminescent sensors [1]. While other oxime derivatives can also be used to prepare metal complexes, 2-(hydroxyimino)-1-phenylpropan-1-one is specifically cited in commercial catalogs as a precursor for creating complexes with defined photophysical and electrochemical properties . The resulting complexes' performance metrics—such as emission wavelength, quantum yield, and excited-state lifetime—are highly dependent on the ligand's steric and electronic profile.

OLED Materials Phosphorescent Emitters Organometallic Synthesis

Optimal Use Cases for 2-(Hydroxyimino)-1-phenylpropan-1-one Based on Verified Performance Data


Near-UV and Visible-Light Photopolymerization Formulation

Given its absorption maximum of 398 nm in methanol, 2-(hydroxyimino)-1-phenylpropan-1-one is a logical candidate for photoinitiator screening in formulations designed for curing with longer-wavelength UV-A or visible light sources (e.g., 405 nm LEDs) . This is particularly relevant for applications requiring enhanced depth of cure or compatibility with light sources that do not emit strongly in the deep UV. Its spectral position offers a distinct alternative to standard Type I photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (λmax ~ 330 nm) and may provide better overlap with common visible-light LEDs [1].

Development of Cost-Effective Pd/Cu-Free Cross-Coupling Methodologies

The demonstrated ability of a cobalt complex formed from this ligand to catalyze the Sonogashira-Hagihara cross-coupling under Pd/Cu-free conditions makes it a strategic procurement for laboratories developing greener or more cost-conscious synthetic routes . This is especially valuable for the synthesis of pharmaceutical intermediates or advanced materials where the cost of precious metal catalysts and the necessity for their subsequent removal from the final product are significant concerns.

Synthesis of Tailored Cyclometalated Iridium(III) Complexes for OLEDs

As a designated reactant for the synthesis of cyclometalated Ir(III) complexes, this compound is the preferred starting material for researchers targeting new phosphorescent emitters for OLED or bioimaging applications . The use of this specific ligand precursor allows for the systematic exploration of structure-property relationships, enabling fine-tuning of emission color and efficiency by leveraging a well-defined and commercially available oxime building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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